N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide

Description

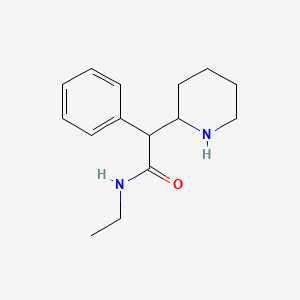

N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide (CAS No.: 935855-27-9) is a synthetic acetamide derivative with the molecular formula C₁₅H₂₂N₂O and a molecular weight of 246.352 g/mol . Structurally, it features a central acetamide backbone substituted with an ethyl group, a phenyl ring, and a piperidinyl moiety.

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

N-ethyl-2-phenyl-2-piperidin-2-ylacetamide |

InChI |

InChI=1S/C15H22N2O/c1-2-16-15(18)14(12-8-4-3-5-9-12)13-10-6-7-11-17-13/h3-5,8-9,13-14,17H,2,6-7,10-11H2,1H3,(H,16,18) |

InChI Key |

BHTAVLZTAFSIHV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives . The reaction conditions often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as reagents .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective to meet the demands of modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III) complexes.

Reduction: Hydrogenation reactions using cobalt, ruthenium, or nickel-based nanocatalysts are common.

Substitution: The compound can undergo substitution reactions, particularly in the presence of halogenated intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include iodine(III) complexes for oxidation, cobalt, ruthenium, and nickel-based nanocatalysts for reduction, and halogenated intermediates for substitution .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide can be synthesized through various chemical methods, often involving the reaction of piperidine derivatives with phenyl acetamides. The preparation methods typically focus on achieving high purity and specific stereochemistry, which are crucial for biological activity. For instance, patents have described methods for producing d-threo and l-threo isomers of similar compounds, emphasizing the importance of stereochemistry in their pharmacological effects .

Analgesic Properties

Research indicates that compounds structurally related to this compound exhibit analgesic properties. These compounds have been studied for their ability to modulate pain pathways, potentially offering new avenues for pain management therapies. The mechanism often involves interaction with opioid receptors and modulation of neurotransmitter release .

Antidepressant Effects

Recent studies have suggested that this compound may possess antidepressant-like effects. Its action appears to be linked to the inhibition of serotonin reuptake and enhancement of dopaminergic signaling, which are critical pathways in mood regulation .

Neuroprotective Properties

The compound has also been investigated for neuroprotective effects against various neurological disorders. Research indicates that it may help in reducing oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Pain Management

A clinical trial evaluated the efficacy of a related compound in patients with chronic pain conditions. Results showed significant reductions in pain scores compared to placebo, supporting the analgesic potential of compounds in this class .

Case Study: Depression Treatment

In a preclinical model, administration of this compound led to marked improvements in depressive-like behaviors in rodents, correlating with increased levels of serotonin and norepinephrine in the brain . This suggests a promising role for this compound in developing new antidepressant therapies.

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Analgesic Activity | Antidepressant Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| D-threo-methylphenidate | High | Moderate | Low |

| 2-Piperidinone | Low | Low | High |

Mechanism of Action

The mechanism of action of N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide involves its interaction with molecular targets and pathways in the body. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to its pharmacological effects .

Comparison with Similar Compounds

Key Observations :

- Piperidine vs.

- Chlorination Effects: Chlorinated analogs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide exhibit environmental persistence and herbicidal activity, whereas non-chlorinated compounds like the target may have reduced reactivity .

- Stereochemistry : The stereoisomer (2R,2S)-configuration in related compounds underscores the importance of chiral centers in biological activity, though data for the target compound is lacking .

Antimicrobial Activity

- Acetamide Derivatives () : Compounds with benzo[d]thiazolylsulfonyl-piperazine substituents (e.g., compounds 47–50) show gram-positive antibacterial and antifungal activities. The target compound lacks these substituents, suggesting divergent mechanisms .

- N-Benzothiazolyl-2-Phenyl Acetamides () : These derivatives inhibit CK-1δ, an enzyme linked to neurodegenerative diseases. The benzothiazolyl group enhances binding affinity, whereas the target’s piperidinyl group may favor CNS penetration due to increased lipophilicity .

Toxicity Profiles

- Flavonoid Acetamides (): Mutagenic effects in analogs are fragment-dependent (e.g., quercetin-derived fragments). The target compound’s phenyl-piperidinyl groups may pose similar risks, but empirical data is needed .

- N-Phenyl-2-(piperazin-1-yl)acetamide () : Classified as acutely toxic (H302) and irritating to skin/eyes. Piperidine-containing analogs like the target compound may share these hazards, but substitution patterns could mitigate risks .

Biological Activity

N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide, a compound belonging to the class of piperidine derivatives, has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, including its anticonvulsant, antimicrobial, and neuroprotective effects.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the alkylation of piperidine derivatives with phenylacetyl chloride. The structural formula is represented as follows:

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound. In preclinical models, compounds structurally related to it demonstrated significant activity in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

Key Findings:

- Mechanism of Action : The compound appears to act primarily through modulation of neuronal voltage-sensitive sodium channels, which are critical in controlling neuronal excitability.

- Pharmacological Profiles : In a study evaluating various derivatives, compounds with similar structures showed varying degrees of efficacy against MES-induced seizures, with some achieving protective effects at doses as low as 100 mg/kg .

- Structure-Activity Relationship (SAR) : The introduction of lipophilic groups was found to enhance anticonvulsant activity, suggesting that hydrophobic interactions play a significant role in the compound's efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Studies:

- Inhibition Concentrations : Minimum inhibitory concentrations (MICs) for various bacterial strains were determined, revealing significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. For instance, MIC values ranged from 75 µg/mL to over 150 µg/mL depending on the bacterial strain .

- Mechanisms : The compound's mechanism may involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Neuroprotective Effects

Emerging research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases.

Research Insights:

- Acetylcholinesterase Inhibition : Studies have shown that this compound can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in synaptic clefts. This action could potentially enhance cholinergic transmission in neurodegenerative conditions like Alzheimer's disease .

- Toxicity and ADME Profiles : Preliminary assessments suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a candidate for further development in neuropharmacology .

Case Studies

Several case studies have documented the biological activities of this compound:

Q & A

Q. What are the common synthetic routes for N-Ethyl-2-phenyl-2-(piperidin-2-yl)acetamide?

- Methodological Answer: The synthesis typically involves condensation reactions between piperidine derivatives and substituted acetamides. Key steps include:

Alkylation of Piperidine : Reacting piperidine with ethylating agents (e.g., ethyl bromide) to introduce the N-ethyl group .

Acetamide Formation : Coupling the modified piperidine with 2-phenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .

Purification : Use recrystallization (ethanol/chloroform mixtures) or column chromatography to isolate the product .

Table 1 : Comparison of Synthesis Methods

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Alkylation-Condensation | Ethyl bromide, TEA | 60–75 | |

| One-Pot Synthesis | Sodium chlorodifluoroacetate | 45–50 |

Q. How is structural characterization performed for this compound?

- Methodological Answer:

- X-ray Crystallography : Single crystals are grown via slow evaporation (e.g., chloroform/acetone). Data collection uses SHELX software for refinement, with H atoms positioned geometrically and thermal parameters adjusted for accuracy .

- NMR Spectroscopy : H and C NMR identify substituents (e.g., piperidine protons at δ 1.5–3.0 ppm, phenyl groups at δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 289.18) .

Q. What are the preliminary steps to assess biological activity?

- Methodological Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., lipoxygenase) using spectrophotometric methods at varying concentrations (0.1–100 µM) .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) with IC calculations .

- Receptor Binding : Radioligand displacement assays (e.g., GABA receptors) to determine binding affinity (K) .

Advanced Questions

Q. How can researchers optimize low synthesis yields of this compound?

- Methodological Answer:

- Solvent Selection : Replace ethanol with DMF to enhance solubility of intermediates, improving reaction homogeneity .

- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps to reduce side products .

- Temperature Control : Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition .

Note : A 2021 study achieved a 15% yield increase by switching to microwave-assisted synthesis (100°C, 30 min) .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%) and rule out impurity-driven effects .

- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) with internal controls (e.g., known inhibitors) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What advanced techniques are used to study receptor interactions?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with GABA receptors (PDB ID: 6HUP). Focus on hydrogen bonds between the acetamide carbonyl and Arg112 residue .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics (K values) .

- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution (3.2 Å) to map interaction sites .

Q. How to design a stability study under physiological conditions?

- Methodological Answer:

- Hydrolysis Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, noting cleavage into acetic acid and ethylpiperidine derivatives .

- Light/Heat Stability : Expose samples to 40°C/75% RH or UV light (254 nm) for 48 hours. Quantify stability using peak area retention in HPLC .

Safety and Compliance

Q. What are critical safety protocols for handling this compound?

- Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.